molecular formula C8H10N4O2 B11720195 5-ethyl-2-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 1544995-93-8

5-ethyl-2-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B11720195
CAS No.: 1544995-93-8
M. Wt: 194.19 g/mol
InChI Key: FCGMFKPHHLYBKG-UHFFFAOYSA-N
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Description

5-ethyl-2-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with an ethyl group at the 5-position and a methoxy group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be achieved through various methods. One common approach involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl₂) in supercritical carbon dioxide under solvent-free conditions . Another method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce the reaction time and increase the yield .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-2-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazolopyrimidines with various functional groups.

Scientific Research Applications

5-ethyl-2-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethyl-2-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other signaling pathways, such as the ERK signaling pathway, to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethyl-2-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group at the 5-position and the methoxy group at the 2-position can enhance its interaction with molecular targets and improve its pharmacokinetic properties.

Properties

CAS No.

1544995-93-8

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

5-ethyl-2-methoxy-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C8H10N4O2/c1-3-5-4-6(13)12-7(9-5)10-8(11-12)14-2/h4H,3H2,1-2H3,(H,9,10,11)

InChI Key

FCGMFKPHHLYBKG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N2C(=N1)N=C(N2)OC

Origin of Product

United States

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